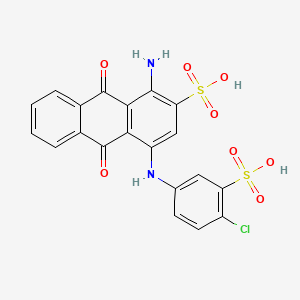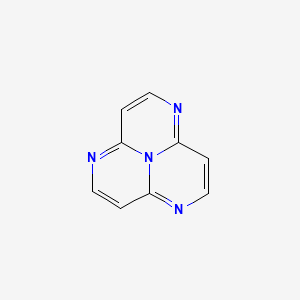
1,4,7-Triazacyc(3.3.3)azine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Triazacyc(333)azine is a heterocyclic compound with the molecular formula C₉H₆N₄ It is characterized by a unique structure consisting of a nine-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyc(3.3.3)azine can be synthesized through a two-step process. The first step involves the condensation of ammonia with acrolein or crotonaldehyde, depending on the desired derivative. The second step is the dehydrogenation of the product using a palladium on carbon catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium on carbon as a catalyst is common in industrial settings due to its efficiency and reusability.
化学反応の分析
Types of Reactions
1,4,7-Triazacyc(3.3.3)azine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazacyclazines.
科学的研究の応用
1,4,7-Triazacyc(3.3.3)azine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
作用機序
The mechanism of action of 1,4,7-Triazacyc(3.3.3)azine involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, which can then participate in various catalytic processes. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Heptazine: Another nitrogen-containing heterocycle with similar properties.
Cycl(3.3.3)azine: A related compound with a similar ring structure but different nitrogen placement.
Uniqueness
1,4,7-Triazacyc(3.3.3)azine is unique due to its specific arrangement of nitrogen atoms within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
特性
CAS番号 |
24913-14-2 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC名 |
2,6,10,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h1-6H |
InChIキー |
WSDSSINLQPHRND-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=CN=C3N2C1=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


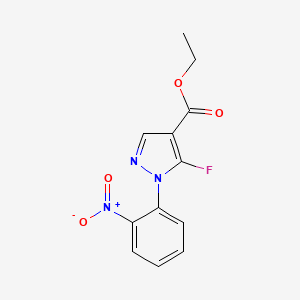
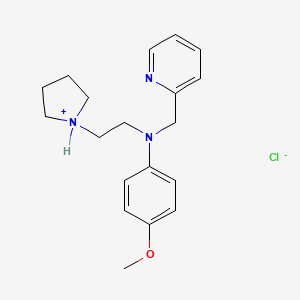
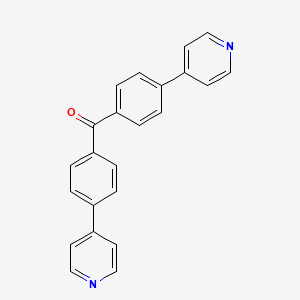


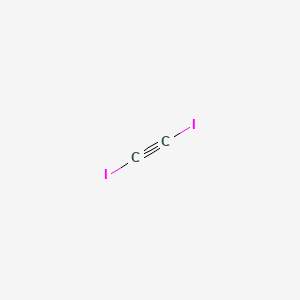
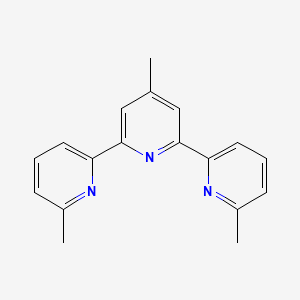
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
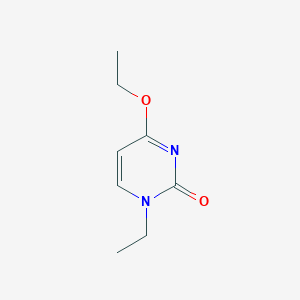
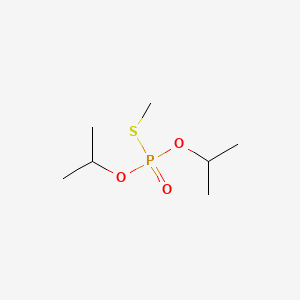
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)

